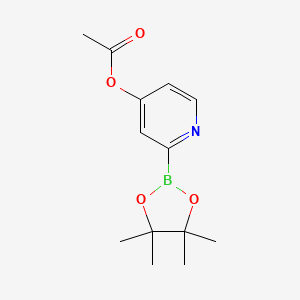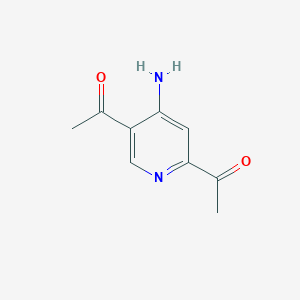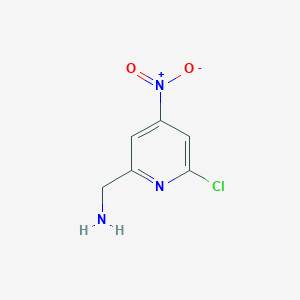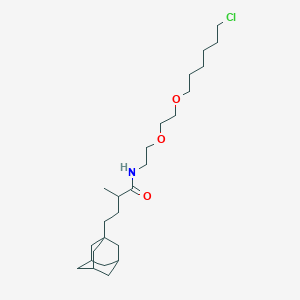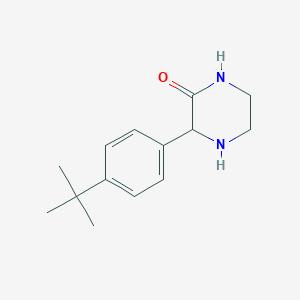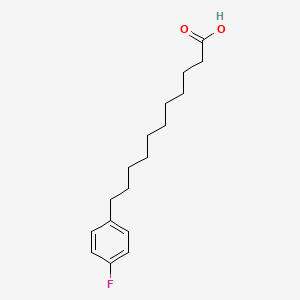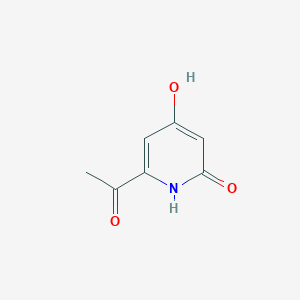
1-(4,6-Dihydroxypyridin-2-YL)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4,6-Dihydroxypyridin-2-YL)ethanone: is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds similar to benzene but with one nitrogen atom replacing one carbon atom in the ring. This compound is characterized by the presence of two hydroxyl groups at positions 4 and 6 on the pyridine ring and an ethanone group at position 2. The presence of hydroxyl groups makes it a potential candidate for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,6-Dihydroxypyridin-2-YL)ethanone can be achieved through several methods. One common approach involves the reaction of 2-acetylpyridine with hydroxylamine hydrochloride in the presence of a base such as pyridine. The reaction is typically carried out in an ethanol solvent under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the overall production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4,6-Dihydroxypyridin-2-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ethanone group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of pyridine-2,4,6-trione.
Reduction: Formation of 1-(4,6-dihydroxypyridin-2-yl)ethanol.
Substitution: Formation of 1-(4,6-dialkoxypyridin-2-yl)ethanone or 1-(4,6-diacylpyridin-2-yl)ethanone.
Wissenschaftliche Forschungsanwendungen
Chemistry: 1-(4,6-Dihydroxypyridin-2-YL)ethanone is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and can be used in the development of new materials with unique properties .
Biology: In biological research, this compound is studied for its potential antioxidant properties. The presence of hydroxyl groups allows it to scavenge free radicals, making it a candidate for developing new antioxidant agents .
Medicine: The compound is explored for its potential therapeutic applications. Its ability to interact with biological molecules makes it a candidate for drug development, particularly in the treatment of diseases related to oxidative stress .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in various manufacturing processes .
Wirkmechanismus
The mechanism of action of 1-(4,6-Dihydroxypyridin-2-YL)ethanone involves its interaction with molecular targets through its hydroxyl and ethanone groups. The hydroxyl groups can form hydrogen bonds with biological molecules, while the ethanone group can participate in nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- 1-(4-Hydroxy-2,6-dimethyl-5,6-dihydro-3-pyridinyl)ethanone
- 1-(6-Amino-1,3-benzodioxol-5-yl)-2-chloroethanone
- 1-(5-Acetyl-4-(2-furyl)-2,6-dimethyl-1,4-dihydro-3-pyridinyl)ethanone
Comparison: In contrast, similar compounds may have different substituents that alter their chemical and biological properties .
Eigenschaften
Molekularformel |
C7H7NO3 |
|---|---|
Molekulargewicht |
153.14 g/mol |
IUPAC-Name |
6-acetyl-4-hydroxy-1H-pyridin-2-one |
InChI |
InChI=1S/C7H7NO3/c1-4(9)6-2-5(10)3-7(11)8-6/h2-3H,1H3,(H2,8,10,11) |
InChI-Schlüssel |
QCYXBMISGWZIOU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=CC(=O)N1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


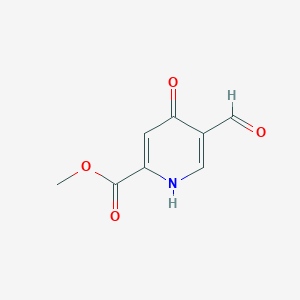
![2-(2-Aminoethyl)-1H-benzo[D]imidazol-5-OL](/img/structure/B14850240.png)
![1-[4-(Aminomethyl)-6-hydroxypyridin-2-YL]ethanone](/img/structure/B14850244.png)
![[1-(6-Aminopurin-9-yl)propan-2-yloxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl 2-ethylbutanoate](/img/structure/B14850247.png)

